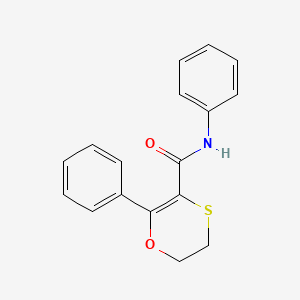![molecular formula C7H14O2 B14575310 [(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol CAS No. 61266-68-0](/img/structure/B14575310.png)
[(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol is a chemical compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxyalkyl precursor using a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides, amines, or other substituted derivatives.
Scientific Research Applications
[(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The strained ring structure of oxetanes can also facilitate ring-opening reactions, leading to the formation of
Properties
CAS No. |
61266-68-0 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
[(2R,4R)-4-propan-2-yloxetan-2-yl]methanol |
InChI |
InChI=1S/C7H14O2/c1-5(2)7-3-6(4-8)9-7/h5-8H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
LEHRJFOMGOCVQM-RNFRBKRXSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@@H](O1)CO |
Canonical SMILES |
CC(C)C1CC(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-(4-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14575234.png)
![1-(Benzenesulfonyl)-7-methylbicyclo[4.1.0]heptan-2-one](/img/structure/B14575245.png)
![(1,4-Phenylene)bis(dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane)](/img/structure/B14575248.png)
![Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14575256.png)
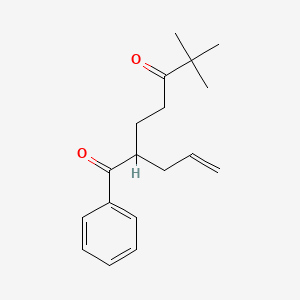
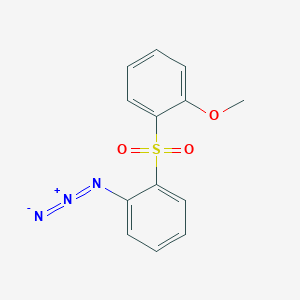
![1,1'-[(3-Nitrophenyl)methylene]dipiperidine](/img/structure/B14575279.png)
![6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14575280.png)
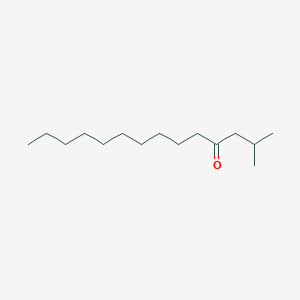
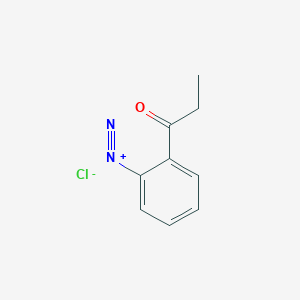
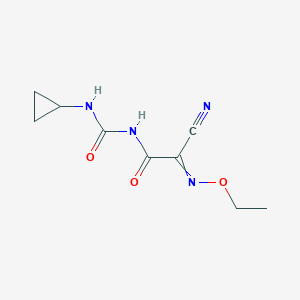
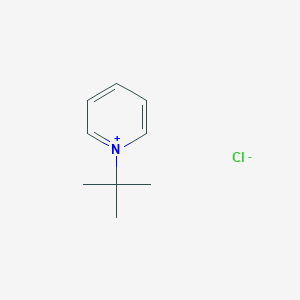
![2-[(Benzylsulfanyl)methyl]-4-tert-butylphenol](/img/structure/B14575320.png)
